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Compound of Interest

Compound Name: 1-Amino-indan-4-ol hydrochloride

Cat. No.: B2767879

An In-Depth Technical Guide to 1-Amino-indan-4-ol Hydrochloride: Synthesis,
Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive review of 1-Amino-indan-4-ol hydrochloride,
a functionalized aminoindane derivative. While direct literature on this specific molecule is
limited, its structural components—the aminoindane core and a phenolic hydroxyl group—
position it as a valuable and versatile building block in medicinal chemistry. This document
synthesizes information from related, well-studied analogs to provide a scientifically grounded
perspective on its synthesis, characterization, and potential applications. We present detailed,
field-proven methodologies for its proposed synthesis from commercially available precursors,
outline rigorous analytical protocols for its characterization, and explore its potential as a
scaffold for developing novel therapeutic agents, particularly in the area of neurodegenerative
diseases. This guide is intended for researchers, chemists, and drug development
professionals seeking to leverage the unique chemical architecture of functionalized
aminoindanes.

The Aminoindane Scaffold: A Privileged Structure in
Neuropharmacology

The aminoindane motif is a well-established "privileged structure™ in medicinal chemistry,
particularly for targeting the central nervous system (CNS). Its rigid, bicyclic framework
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provides a defined conformational presentation of the critical amine pharmacophore, allowing
for precise interactions with biological targets.

The most prominent example is Rasagiline ((R)-N-propargyl-1-aminoindan), an irreversible
monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] Its
principal metabolite, (R)-1-aminoindan, has been shown to possess significant neuroprotective
properties independent of MAO-B inhibition, suggesting that the core aminoindane structure
itself confers valuable biological activity.[1][3] Studies have demonstrated that (R)-1-
aminoindan can protect neurons from oxidative stress and reverse behavioral asymmetry in
animal models of Parkinson's disease.[3][4]

The introduction of a hydroxyl group at the 4-position, as in 1-Amino-indan-4-ol, offers a key
chemical handle for several strategic advantages in drug design:

e Modulation of Physicochemical Properties: The hydroxyl group can alter solubility,
lipophilicity (LogP), and hydrogen bonding capacity, influencing blood-brain barrier
penetration and metabolic stability.

o New Interaction Points: It can serve as a hydrogen bond donor or acceptor, potentially
forming new, affinity-enhancing interactions with target proteins.

« Site for Derivatization: The phenolic hydroxyl group is readily derivatized into ethers, esters,
or other functional groups, enabling the creation of extensive compound libraries for
structure-activity relationship (SAR) studies.

This guide will focus on the hydrochloride salt form, which is typically chosen to improve the
stability and aqueous solubility of the parent amine.

Physicochemical and Structural Properties

1-Amino-indan-4-ol hydrochloride is a chiral molecule that exists as a racemic mixture
unless a stereospecific synthesis or resolution is performed. Its key properties are summarized
below.

Table 1: Physicochemical Properties
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Property Value Source

1-Amino-2,3-dihydro-1H-inden-
IUPAC Name ) N/A
4-ol hydrochloride

CAS Number 133497-59-3 [5]
Molecular Formula CoH12CINO Calculated
Molecular Weight 185.65 g/mol Calculated
Expected to be an off-white to
Appearance ) N/A
pale solid

o Contains one stereocenter at
Chirality . N/A
the C1 position

Chemical Structure Diagram

The fundamental structure of 1-Amino-indan-4-ol hydrochloride is depicted below.

Caption: Figure 1: Chemical structure of 1-Amino-indan-4-ol hydrochloride.

Proposed Synthesis and Purification

A robust and logical synthetic route to 1-Amino-indan-4-ol hydrochloride can be designed
starting from the commercially available 4-hydroxy-1-indanone. The pathway involves a
classical two-step transformation: oximation of the ketone followed by reduction of the oxime to
the primary amine.

Diagram of Proposed Synthetic Workflow
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Reagents: Hz2, Raney Ni or Na/Hg
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l

Step 3: Salt Formation
Reagents: HCl in Ether/IPA
Product: 1-Amino-indan-4-ol hydrochloride

Click to download full resolution via product page

Caption: Figure 2: Proposed synthetic workflow for 1-Amino-indan-4-ol hydrochloride.

Step 1: Synthesis of 4-Hydroxy-1-indanone Oxime

Causality: The conversion of a ketone to an oxime is a standard, high-yielding reaction that
serves two purposes. First, it introduces the nitrogen atom required for the final amine. Second,
the oxime functional group is readily reduced to a primary amine under various conditions,
making it an excellent intermediate. Pyridine is used as a mild base to neutralize the HCI
released from hydroxylamine hydrochloride, driving the condensation reaction to completion.[6]

Experimental Protocol:

e Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux
condenser, add 4-hydroxy-1-indanone (10.0 g, 67.5 mmol).[7]

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b2767879?utm_src=pdf-body-img
https://www.benchchem.com/product/b2767879?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v93p0001
https://www.scbt.com/p/4-hydroxy-1-indanone-40731-98-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2767879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reagents: Add pyridine (100 mL) and hydroxylamine hydrochloride (5.15 g, 74.2 mmol, 1.1
equiv).[6]

e Reaction: Heat the mixture to 50-60°C and stir for 1-2 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

o Work-up: Cool the reaction mixture to room temperature. Remove the pyridine under
reduced pressure using a rotary evaporator.

o Extraction: To the residue, add ethyl acetate (150 mL) and 1 M aqueous HCI (100 mL).
Separate the layers. Wash the organic layer sequentially with 1 M HCI (2 x 50 mL) and brine
(50 mL).

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure to yield 4-hydroxy-1-indanone oxime, which can be
used in the next step without further purification or recrystallized from an appropriate solvent
system (e.g., ethanol/water) if necessary.

Step 2: Reduction to 1-Amino-indan-4-ol and Salt
Formation

Causality: The reduction of the oxime to the primary amine is the critical step. Catalytic
hydrogenation using Raney Nickel is a common and effective method for this transformation.[8]
The reaction is performed under a hydrogen atmosphere. Alternatively, chemical reduction
(e.g., sodium amalgam in ethanol) can be employed.[8] Following the reduction, the free amine
is converted to its hydrochloride salt by treatment with HCI in a non-polar organic solvent. This
enhances stability, simplifies isolation via precipitation, and improves handling characteristics.

Experimental Protocol:

e Setup: In a hydrogenation vessel (e.g., a Parr shaker), suspend the crude 4-hydroxy-1-
indanone oxime (from the previous step, ~67.5 mmol) in ethanol (150 mL).

o Catalyst: Carefully add Raney Nickel (approx. 1-2 g, as a slurry in ethanol) to the
suspension.
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e Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen
(50-100 psi) and agitate at room temperature for 12-24 hours, or until hydrogen uptake

ceases.

o Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture
through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

« |solation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude
1-Amino-indan-4-ol as an oil or solid.

o Salt Formation: Dissolve the crude amine in isopropanol (IPA) or diethyl ether (100 mL). Cool
the solution in an ice bath.

o Precipitation: Slowly add a solution of HCI in ether (e.g., 2 M) or concentrated HCI dropwise
with stirring until precipitation is complete and the solution is acidic.

e Final Product: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with
cold diethyl ether and dry under vacuum to yield 1-Amino-indan-4-ol hydrochloride.

Analytical Characterization & Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical
techniques must be employed. This constitutes a self-validating system where orthogonal
methods confirm the same result.

Table 2: Expected Analytical Data
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Technique Expected Results Purpose

Aromatic protons (3H),

benzylic methine proton (1H,

adjacent to NHz), aliphatic ] )
1H NMR Structural Confirmation

methylene protons (4H),

exchangeable OH and NHs*

protons.

9 distinct carbon signals
13C NMR corresponding to the aromatic Structural Confirmation

and aliphatic carbons.

[M+H]* peak corresponding to ) o
Mass Spec (ESI+) Molecular Weight Verification
the free base (m/z = 150.09)

Broad O-H and N-H stretching
FT-IR bands (~3400-3200 cm™1), Functional Group Identification

aromatic C-H and C=C bands.

Two distinct peaks for the R i ) i
Enantiomeric Purity

Chiral HPLC and S enantiomers using a
_ _ Assessment
chiral stationary phase.
Single major peak (>98%
RP-HPLC purity) using a standard C18 Chemical Purity Assessment

column.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates
and active compounds. For a chiral molecule like 1-Amino-indan-4-ol, two distinct HPLC

methods are required: a reversed-phase method for chemical purity and a chiral method for
enantiomeric purity.

Protocol: Chiral HPLC Method for Enantiomeric Separation This protocol is based on
established methods for separating chiral amines.[9][10][11]
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e Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column
(e.g., CHIRALPAK® IA, IB, or IC).[9]

» Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g.,
isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

» Additive: To improve peak shape and resolution for a basic amine, add a small amount of an
amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically
0.1% v/v).[9][12]

o Flow Rate: 1.0 mL/min.

» Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or
254 nm).

» Validation: The method is validated when it can achieve baseline resolution (Rs > 1.5)
between the two enantiomeric peaks, allowing for accurate quantification of enantiomeric
excess (ee).

Potential Applications in Drug Discovery

The true value of 1-Amino-indan-4-ol hydrochloride lies in its potential as a versatile starting
material for the synthesis of novel, biologically active compounds.

Diagram of Potential Derivatization and Applications
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Caption: Figure 3: Derivatization strategies and potential therapeutic applications.

Neuroprotective Agents for CNS Disorders

The primary metabolite of Rasagiline, (R)-1-aminoindan, exerts neuroprotective effects.[1][3] It
Is plausible that derivatives of 1-Amino-indan-4-ol could retain or even enhance this activity.
The amine can be N-propargylated to mimic Rasagiline's MAO-B inhibitory "warhead," while
the 4-hydroxyl group can be modified to fine-tune properties.

» Research Direction: Synthesize a library of N-alkylated and 4-O-alkylated derivatives.
Screen these compounds in cellular models of neurotoxicity (e.g., oxidative stress induced
by H20:2 or 6-hydroxydopamine) to identify lead candidates with potent neuroprotective
effects.[3]

Monoamine Reuptake Inhibitors

Substituted aminoindanes are known to interact with monoamine transporters for serotonin
(SERT), norepinephrine (NET), and dopamine (DAT).[13][14] The specific substitution pattern
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dictates the potency and selectivity. The 4-hydroxyl group could confer selectivity for a specific
transporter, potentially leading to novel antidepressants or treatments for ADHD.

» Research Direction: Evaluate new derivatives for their ability to inhibit uptake at hSERT,
hNET, and hDAT using in vitro assays. This will establish a structure-activity relationship for
transporter inhibition.

Antibacterial Agents

The aminoindane scaffold has been identified as a promising backbone for the development of
new antibacterial agents. Some derivatives have shown activity against clinically relevant
pathogens like Acinetobacter baumannii and MRSA.

e Research Direction: Use 1-Amino-indan-4-ol as a scaffold to synthesize novel derivatives
and test their minimum inhibitory concentrations (MIC) against a panel of Gram-positive and
Gram-negative bacteria.

Conclusion

1-Amino-indan-4-ol hydrochloride, while not extensively studied in its own right, represents a
molecule of significant strategic value for drug discovery and development. Its synthesis is
straightforward from readily available starting materials, and its characterization can be
achieved using standard analytical protocols. The presence of two distinct, readily
functionalizable sites—the C1 amine and the C4 hydroxyl group—on the privileged
aminoindane scaffold makes it an ideal building block for creating diverse chemical libraries. By
leveraging the extensive knowledge base of its structural analogs, researchers can rationally
design and synthesize novel derivatives of 1-Amino-indan-4-ol hydrochloride with a high
probability of discovering compounds with potent and selective activity for CNS disorders and
other therapeutic areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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